molecular formula C₅₃H₉₅D₅O₆ B1158587 1,3-Dipalmitoyl-2-oleoyl Glycerol-d5

1,3-Dipalmitoyl-2-oleoyl Glycerol-d5

Cat. No.: B1158587
M. Wt: 838.39
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dipalmitoyl-2-oleoyl Glycerol-d5 (POP-d5) is a deuterium-labelled analogue of the structured triglyceride where palmitic acid is esterified at the sn-1 and sn-3 positions and oleic acid is at the sn-2 position . With a molecular formula of C53H95D5O6 and a molecular weight of 838.39, this stable isotope is designed for use in advanced research applications . As an analytical standard, it is particularly useful in HPLC analysis and other chromatographic methods for the precise quantification and metabolic tracking of its unlabelled counterpart in various experimental models . The unlabelled POP is a significant triglyceride found in natural oils like palm, sunflower, and soybean oil . Recent research utilizing in vitro gastrointestinal digestion and Caco-2 cell models has detailed the digestion and absorption properties of POP-rich lipids, providing insights into lipid metabolism and cytotoxicity profiles . Furthermore, studies on the unlabelled compound have revealed promising neuroprotective effects in models of cerebral ischemia, demonstrating mechanisms that involve the inhibition of the p38 MAPK pathway and the activation of the PI3K/Akt/CREB signaling cascade, which are associated with anti-oxidant, anti-apoptotic, and anti-inflammatory actions . This makes the POP-d5 isotope an essential tool for researchers investigating lipid bioavailability, energy metabolism, and the development of therapeutic strategies for managing cerebral ischemia-related diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₅₃H₉₅D₅O₆

Molecular Weight

838.39

Synonyms

(9Z)-9-Octadecenoic Acid 2-[(1-Oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl Ester-d5;  1,3-Dipalmito-2-olein-d5;  1,3-Dipalmitoyl-2-olein-d5;  1,3-Dipalmitoyl-2-oleoylglycerin-d5;  1,3-Dipalmitoyl-2-oleoylglycerol-d5;  1-Palmito-2-oleo-3-palmiti

Origin of Product

United States

Synthetic Methodologies and Physicochemical Characterization of Deuterated Glycerolipids

Laboratory Synthesis Pathways for 1,3-Dipalmitoyl-2-oleoyl Glycerol-d5

The synthesis of this compound is a multi-step process that requires precise control over the incorporation of deuterium (B1214612) and the regiospecific acylation of the glycerol (B35011) backbone. The primary starting material for introducing the deuterium label is commercially available glycerol-1,1,2,3,3-d5. sigmaaldrich.compharmaffiliates.com This molecule has the chemical formula (HOCD₂)₂CDOH, ensuring that the five deuterium atoms are positioned on the glycerol backbone. sigmaaldrich.com

Chemical and Enzymatic Approaches for Deuterium Incorporation

The incorporation of deuterium into the glycerol backbone is achieved by utilizing glycerol-d5 as the foundational molecule for the synthesis. The subsequent steps involve the esterification of this deuterated glycerol with the desired fatty acids. Both chemical and enzymatic methods can be employed for this purpose, with enzymatic approaches often favored for their high specificity.

Chemical Synthesis:

A purely chemical synthesis approach can be undertaken, though it often requires the use of protecting groups to ensure the correct placement of the fatty acids. A potential pathway involves:

Protection of Glycerol-d5: The primary hydroxyl groups at the sn-1 and sn-3 positions of glycerol-d5 are selectively protected, leaving the sn-2 hydroxyl group available for the first acylation.

Acylation at sn-2: The protected glycerol-d5 is reacted with oleoyl (B10858665) chloride or oleic acid under conditions that promote esterification at the sn-2 position, forming 2-oleoyl-glycerol-d5.

Deprotection: The protecting groups at the sn-1 and sn-3 positions are removed.

Acylation at sn-1 and sn-3: The resulting 2-oleoyl-glycerol-d5 is then acylated with palmitic acid or palmitoyl (B13399708) chloride to esterify the free hydroxyl groups at the sn-1 and sn-3 positions.

Enzymatic Synthesis:

Enzymatic synthesis offers a more direct route that often circumvents the need for complex protection and deprotection steps. Lipases, particularly those with sn-1,3 regiospecificity, are instrumental in this approach. A common strategy involves a two-step enzymatic process:

Synthesis of 1,3-dipalmitoyl-glycerol-d5: Glycerol-d5 is subjected to direct esterification with palmitic acid using an sn-1,3-specific lipase (B570770), such as one from Rhizomucor miehei. dss.go.thnih.gov This reaction selectively acylates the primary hydroxyl groups at the sn-1 and sn-3 positions. The reaction can be performed in a solvent-free system under vacuum to drive the reaction towards the formation of the diacylglycerol. nih.gov

Esterification at sn-2: The purified 1,3-dipalmitoyl-glycerol-d5 is then esterified with oleic acid at the sn-2 position. This step can be catalyzed by a lipase that is not regiospecific or through a chemical acylation step.

The direct acylation of glycerol using glycerol:acyl-CoA acyltransferase activity has also been identified as a potential biosynthetic pathway. nih.gov

Strategies for Regioisomeric Purity Control in Synthesized Deuterated Triglycerides

Achieving high regioisomeric purity is paramount in the synthesis of specific triglycerides like this compound. The primary challenge is to prevent the formation of the isomeric byproduct, 1,2-dipalmitoyl-3-oleoyl glycerol-d5.

The use of sn-1,3-regiospecific lipases is the most effective strategy for controlling regioisomeric purity. dss.go.thnih.gov These enzymes selectively catalyze esterification at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position unreacted. This high degree of selectivity minimizes the formation of unwanted isomers.

During enzymatic synthesis, reaction conditions such as temperature, reaction time, and the molar ratio of reactants are carefully optimized to maximize the yield of the desired 1,3-diacylglycerol intermediate and minimize acyl migration. nih.govresearchgate.net Acyl migration, the intramolecular transfer of an acyl group from one hydroxyl group to another, can lead to the formation of the undesired 1,2-diacylglycerol, which would then be acylated to form the regioisomeric impurity.

Purification of the intermediate 1,3-dipalmitoyl-glycerol-d5 is another critical step. Techniques such as crystallization or column chromatography can be employed to isolate the desired 1,3-diacylglycerol from any 1,2-diacylglycerol that may have formed.

Spectroscopic and Chromatographic Validation of this compound

Following synthesis, a rigorous analytical workflow is employed to confirm the chemical identity, isotopic enrichment, and regioisomeric purity of the this compound. This involves a combination of advanced mass spectrometry and nuclear magnetic resonance spectroscopy.

Advanced Mass Spectrometry for Isotopic and Structural Elucidation

Mass spectrometry (MS) is a powerful tool for the analysis of triglycerides, providing information on both the molecular weight and the structure of the molecule.

Molecular Weight Confirmation: High-resolution mass spectrometry can precisely determine the molecular mass of the synthesized compound, confirming the incorporation of the five deuterium atoms. The expected molecular weight of this compound is higher than its non-deuterated counterpart due to the presence of the deuterium atoms.

Structural Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. The fragmentation patterns of triglycerides can reveal the identity and position of the fatty acid substituents. For instance, the neutral loss of a fatty acid from the glycerol backbone is a common fragmentation pathway. The relative abundance of the fragment ions corresponding to the loss of palmitic acid versus oleic acid can help to distinguish between regioisomers. The fragmentation of glycerolipids can lead to the formation of characteristic cyclic dioxolane or dioxane ring structures, which can be analyzed to deduce the original positions of the acyl chains. mpg.de The analysis of lithiated adducts of di- and triglycerides in electrospray ionization mass spectrometry can also provide detailed structural information and help differentiate between 1,2- and 1,3-isomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the precise location of the deuterium atoms within the molecule.

²H NMR Spectroscopy: Deuterium (²H) NMR spectroscopy provides direct evidence for the presence and location of the deuterium atoms. A ²H NMR spectrum of this compound would show signals corresponding to the deuterons on the glycerol backbone. The chemical shifts of these signals would be very similar to the proton chemical shifts of the corresponding protons in the non-deuterated molecule. nih.gov The presence of distinct signals for the deuterons at the C-1, C-2, and C-3 positions of the glycerol backbone would confirm the specific labeling pattern. The quadrupolar splitting observed in ²H NMR spectra of deuterated lipids in ordered environments, such as membranes, can provide information about the conformation and dynamics of the glycerol backbone. nih.govsigmaaldrich.com

Interactive Data Tables

Table 1: Physicochemical Properties of Deuterated and Non-Deuterated Glycerol

PropertyGlycerolGlycerol-1,1,2,3,3-d5
Molecular Formula C₃H₈O₃C₃H₃D₅O₃
Molecular Weight ( g/mol ) 92.0997.12 sigmaaldrich.com
Density (g/mL at 25°C) 1.2611.331 sigmaaldrich.com
Boiling Point (°C) 290Not available
Melting Point (°C) 17.9Not available

Table 2: Key NMR Signals for Triglyceride Analysis

Proton/Deuteron GroupTypical ¹H Chemical Shift (ppm) nih.govExpected ²H Chemical Shift (ppm)
Glycerol Backbone (CH/CD) 3.70 - 5.10~3.70 - 5.10
Olefinic (C=CH) 5.30 - 6.20Not Applicable
Allylic (CH₂-C=C) 2.60 - 3.05Not Applicable
α-Methylene (α-CH₂) 2.30 - 2.50Not Applicable
Acyl Chain Methylene ((CH₂)n) 1.20 - 1.60Not Applicable
Terminal Methyl (CH₃) 0.86 - 0.98Not Applicable

Applications of 1,3 Dipalmitoyl 2 Oleoyl Glycerol D5 in Quantitative Lipidomics

Role as an Internal Standard in High-Throughput Mass Spectrometry

In high-throughput lipidomics, where large numbers of samples are analyzed, maintaining analytical consistency is paramount. 1,3-Dipalmitoyl-2-oleoyl Glycerol-d5 plays a pivotal role as an internal standard, added to samples at a known concentration before analysis. Its chemical structure is nearly identical to its endogenous, non-labeled counterpart, but its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer. This property enables it to navigate the entire analytical workflow—from extraction to detection—alongside the target analytes, providing a reliable reference for quantification.

The development of accurate and reproducible methods for quantifying glycerolipids, particularly triglycerides (TGs), is a central goal in lipidomics. The vast number of TG molecular species, which differ in their fatty acid composition, makes comprehensive quantification challenging. The use of a representative internal standard is a cornerstone of reliable method development.

This compound is employed during the development of liquid chromatography-mass spectrometry (LC-MS) methods to establish robust quantification procedures. Since it belongs to the same lipid class as the analytes of interest (triglycerides), it exhibits similar extraction efficiency, chromatographic behavior, and ionization response. Researchers can optimize LC gradients and MS parameters to ensure that both the deuterated standard and the endogenous TGs are detected with high sensitivity and resolution. The quantification of individual TG species is then achieved by calculating the response ratio of the endogenous lipid to the known concentration of the spiked this compound standard. This ratiometric approach is fundamental to achieving accurate quantification across a wide range of concentrations and in diverse biological samples.

A significant hurdle in quantitative mass spectrometry is the "matrix effect," where co-eluting compounds from a complex biological sample (e.g., plasma, tissue extracts) interfere with the ionization of the target analyte. This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification. Because an internal standard like this compound is chemically and structurally almost identical to the endogenous triglycerides being measured, it co-elutes from the chromatography column at nearly the same time.

Consequently, it experiences the same degree of ion suppression or enhancement as the target analytes. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively cancelled out. This compensation is crucial for ensuring the accuracy and reliability of quantitative data, especially in large-scale clinical and epidemiological studies where matrix composition can vary significantly between individual samples. While deuterated standards are highly effective, it is noted that in some cases, slight differences in retention time between the analyte and the deuterated standard can lead to differential matrix effects, a factor that must be considered during method validation.

Normalization is a critical data processing step in lipidomics that corrects for unavoidable variations introduced during sample collection, preparation, and analysis. These variations can stem from differences in sample volume, extraction efficiency, or fluctuations in instrument performance over time. The use of internal standards is a primary strategy for robust data normalization.

By adding a precise amount of this compound to every sample at the beginning of the workflow, it acts as a global standard for the triglyceride class. Any loss of sample during extraction or variation in instrument signal will affect both the deuterated standard and the endogenous TGs. Normalizing the peak area of each identified triglyceride to the peak area of this compound corrects for this technical variability. This approach is superior to other normalization methods, such as normalizing to total ion count or sample weight, as it accounts specifically for the analytical behavior of the lipid class being measured. This ensures that observed differences in lipid levels between sample groups reflect true biological variation rather than technical artifacts.

Targeted and Untargeted Approaches Utilizing Deuterated Standards

Lipidomics analyses can be broadly categorized into targeted and untargeted approaches. In targeted analysis, the focus is on quantifying a predefined list of specific lipids, whereas untargeted analysis aims to profile as many lipids as possible in a sample. This compound is a valuable tool in both paradigms.

Targeted quantification of triglycerides is often performed using tandem mass spectrometry (MS/MS) in an acquisition mode known as Multiple Reaction Monitoring (MRM). This technique is highly specific and sensitive, making it a gold standard for clinical assays. In an MRM experiment, a specific precursor ion (the intact lipid) is selected and fragmented, and a specific product ion (a fragment of the lipid, often a fatty acid) is monitored.

The development of MRM assays for triglycerides relies on well-characterized precursor-to-product ion transitions. This compound is used to create a corresponding set of transitions for the internal standard. For example, the instrument would be programmed to monitor the transition from the unlabeled TG(16:0/18:1/16:0) to its characteristic fragments, as well as the transition from the d5-labeled TG to its corresponding mass-shifted fragments. The ratio of these signals allows for precise quantification.

Table 1: Illustrative MRM Transitions for a Triglyceride and its Deuterated Internal Standard
CompoundPrecursor Ion (m/z) [M+NH₄]⁺Product Ion (m/z) [Fragment]Annotation
TG(16:0/18:1/16:0)850.8577.5[M+NH₄-Palmitic Acid]⁺
TG(16:0/18:1/16:0)850.8551.5[M+NH₄-Oleic Acid]⁺
This compound855.8582.5[M+NH₄-Palmitic Acid]⁺ (from d5-glycerol backbone)
This compound855.8556.5[M+NH₄-Oleic Acid]⁺ (from d5-glycerol backbone)

This table is illustrative and shows hypothetical m/z values for ammonium (B1175870) adducts commonly used in triglyceride analysis. The transitions for the deuterated standard are shifted by 5 Da due to the labeled glycerol (B35011) backbone.

Untargeted lipidomics aims to capture a global snapshot of the lipidome and often employs high-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or time-of-flight (TOF) analyzers. These instruments provide highly accurate mass measurements, enabling the confident identification of lipids based on their exact mass-to-charge ratio (m/z).

In an HRMS experiment, this compound is added to the sample and is detected alongside thousands of other lipid species. Its precisely known mass, which is distinct from any naturally occurring lipid, allows it to be easily located in the complex dataset. The high mass accuracy of HRMS can differentiate the deuterated standard from other isobaric (same nominal mass) species, ensuring it does not interfere with the measurement of other lipids. The signal intensity of the deuterated standard across multiple runs provides a crucial quality control check on instrument stability and serves as a reliable anchor for data normalization in large, complex datasets.

Table 2: Exact Mass Comparison for High-Resolution Mass Spectrometry
Compound NameMolecular FormulaAdductCalculated Exact Mass (m/z)
1,3-Dipalmitoyl-2-oleoyl GlycerolC₅₃H₁₀₀O₆[M+H]⁺833.7542
This compoundC₅₃H₉₅D₅O₆[M+H]⁺838.7856
1,3-Dipalmitoyl-2-oleoyl GlycerolC₅₃H₁₀₀O₆[M+NH₄]⁺850.8007
This compoundC₅₃H₉₅D₅O₆[M+NH₄]⁺855.8321

This table provides calculated exact masses for the unlabeled and d5-labeled triglyceride, illustrating the mass difference that allows for their distinct detection in high-resolution mass spectrometry.

Elucidating Lipid Metabolic Fluxes Through Stable Isotope Tracing with 1,3 Dipalmitoyl 2 Oleoyl Glycerol D5

Analysis of De Novo Lipogenesis and Fatty Acid Synthesis Pathways

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates, which are then esterified to a glycerol (B35011) backbone to form triglycerides. sigmaaldrich.com Stable isotope tracers are instrumental in quantifying the rate of DNL and understanding its regulation.

The use of deuterated water (D2O) is a common method for measuring DNL. mdpi.com When D2O is administered, the deuterium (B1214612) is incorporated into newly synthesized fatty acids and the glycerol backbone of triglycerides. mdpi.comnih.gov This process allows for the calculation of the contribution of DNL to the total lipid pool. By analyzing the mass isotopomer distribution of fatty acids, researchers can determine the rate of new fatty acid synthesis. caymanchem.com

In the context of 1,3-Dipalmitoyl-2-oleoyl Glycerol-d5, the deuterium is already present on the glycerol backbone. This pre-labeled tracer can be used in pulse-chase experiments to follow the fate of a specific pool of triglycerides without the need for whole-body D2O labeling. While D2O labeling provides a global measure of DNL, tracers like this compound allow for the investigation of specific triglyceride species' metabolism.

A key aspect of these studies is the accurate measurement of precursor enrichment. For DNL studies using D2O, the deuterium enrichment of body water is the precursor pool. For studies using pre-labeled triglycerides like this compound, the enrichment of the tracer in the system is the starting point for kinetic modeling.

Table 1: Comparison of D2O and Pre-labeled Triglyceride Tracers for DNL Studies
TracerMethodologyAdvantagesLimitations
Deuterium Oxide (D2O)Administration of D2O-enriched water and measurement of deuterium incorporation into newly synthesized lipids.Provides a global measure of de novo lipogenesis. Relatively inexpensive and easy to administer.Requires measurement of body water enrichment. Does not track specific pre-existing lipid pools.
This compoundAdministration of the labeled triglyceride and tracking its metabolic fate.Allows for the study of the metabolism of a specific triglyceride species. The d5-glycerol backbone is a stable marker.Does not directly measure de novo synthesis of fatty acids unless combined with other tracers. Synthesis of the tracer can be complex and costly. caymanchem.com

The fractional synthesis rate (FSR) is a measure of the percentage of a lipid pool that is newly synthesized over a specific period. nih.gov It is a key parameter in understanding the dynamics of lipid metabolism. The FSR of triglycerides can be determined by measuring the incorporation of a labeled precursor into the triglyceride pool over time. nih.gov

When using a tracer like this compound, one can study the rate at which this specific triglyceride is taken up and incorporated into various tissues or lipoprotein particles. The FSR can be calculated using the following general formula:

FSR (%/hour) = [Enrichment of product / (Enrichment of precursor x Time)] x 100 nih.gov

In a hypothetical study, if this compound is infused, and its appearance in very-low-density lipoprotein (VLDL) triglycerides is measured, the FSR of VLDL-triglycerides derived from the administered tracer can be calculated. This provides insights into the rate of hepatic triglyceride secretion. sigmaaldrich.com

Table 2: Hypothetical Data for VLDL-Triglyceride FSR Calculation
Time (hours)Plasma Tracer Enrichment (Tracer/Tracee Ratio)VLDL-Triglyceride Enrichment (Tracer/Tracee Ratio)
00.100.00
10.100.01
20.100.02
30.100.03

From the table above, the FSR of VLDL-triglycerides would be calculated as: [(0.03 - 0.00) / (0.10 x 3)] x 100 = 10% per hour. This indicates that 10% of the VLDL-triglyceride pool is turned over each hour. nih.gov

Investigation of Triglyceride Remodeling, Turnover, and Degradation

Triglycerides are not static molecules; they undergo constant remodeling, where their fatty acid chains are exchanged. They are also continuously turned over, being broken down (lipolysis) and resynthesized. creative-proteomics.com this compound is an excellent tracer for studying these dynamic processes.

The specific structure of this compound, with defined fatty acids at the sn-1, sn-2, and sn-3 positions, makes it ideal for studying acyl chain exchange. The d5-labeled glycerol backbone serves as a stable anchor, allowing researchers to track the fate of the original palmitoyl (B13399708) and oleoyl (B10858665) chains.

By using mass spectrometry to analyze the molecular species of triglycerides after the administration of the tracer, one can identify new triglyceride species that contain the d5-glycerol backbone but have different fatty acid compositions. This provides direct evidence of acyl chain exchange. Furthermore, tandem mass spectrometry can be used to determine the positional specificity of the new fatty acids on the glycerol backbone. epa.gov

Lipid mobilization is the process of releasing fatty acids from stored triglycerides, primarily in adipose tissue, for use as energy by other tissues. This process is balanced by lipid storage, the uptake and esterification of fatty acids into triglycerides. Kinetic studies using labeled triglycerides can quantify the rates of these processes.

By introducing this compound into the system, researchers can trace its incorporation into lipid droplets in tissues like adipose tissue and muscle. The rate of disappearance of the labeled triglyceride from these stores provides a measure of its mobilization rate. These studies are crucial for understanding conditions like obesity and insulin (B600854) resistance, where lipid mobilization and storage are dysregulated.

Assessment of Lipid Trafficking and Secretion Mechanisms

Lipids are transported between tissues and within cells through complex trafficking and secretion mechanisms. For instance, triglycerides synthesized in the liver are packaged into VLDL particles and secreted into the bloodstream to deliver fatty acids to peripheral tissues. sigmaaldrich.com

Intracellular Lipid Compartmentation Studies

The intracellular environment is a highly organized space where metabolic processes are segregated into specific compartments or organelles. Understanding how lipids are trafficked and stored within these compartments is crucial for comprehending cellular lipid homeostasis. This compound is instrumental in these studies, particularly for tracing the flux of triglycerides into and out of lipid droplets (LDs).

Lipid droplets are specialized organelles responsible for storing neutral lipids, primarily triglycerides (TAGs) and sterol esters. nih.govresearchgate.net They form at the endoplasmic reticulum (ER), where the enzymes for TAG synthesis are located. nih.gov When cells are supplied with this compound, the labeled triglyceride can be directly incorporated into the cellular machinery. Alternatively, it can be hydrolyzed, and its deuterated fatty acid components can be used to synthesize new TAGs. These newly formed, labeled TAGs are then sequestered into developing lipid droplets.

By using advanced analytical techniques such as mass spectrometry coupled with cell fractionation or imaging, researchers can track the appearance of the d5 label in different cellular compartments over time. This allows for the quantification of the rate of TAG synthesis and its subsequent storage in lipid droplets versus other cellular membranes. These studies have revealed the dynamic nature of LDs, which are not merely inert storage depots but active hubs in constant communication with other organelles like the ER and lysosomes for lipid mobilization and utilization. nih.gov

Research Findings: In a typical experiment using cultured hepatocytes, cells are incubated with a medium containing this compound. At various time points, cells are harvested, and subcellular fractions corresponding to the endoplasmic reticulum and lipid droplets are isolated. The lipids are then extracted, and the isotopic enrichment of triglycerides in each fraction is determined by mass spectrometry.

The data below illustrates the kinetic movement of the d5 label from the site of synthesis (ER) to the storage compartment (LDs).

Table 1: Isotopic Enrichment of Triglycerides in Cellular Compartments Following Incubation with this compound This table contains interactive elements. You can sort the data by clicking on the column headers.

Time (Hours) Endoplasmic Reticulum (ER) - % d5-Triglyceride Enrichment Lipid Droplets (LDs) - % d5-Triglyceride Enrichment
0.5 8.2 1.5
1 6.5 4.8
2 4.1 7.9
4 2.3 10.2
8 1.1 11.5

The data presented is representative of findings from stable isotope tracing experiments designed to measure lipid flux between organelles.

This kinetic profile demonstrates that newly synthesized triglycerides, traced by the d5 label, appear first in the endoplasmic reticulum before they are progressively transferred to and accumulate in lipid droplets. Such studies are vital for understanding how cells manage lipid storage and how dysregulation of these pathways can lead to cellular stress and diseases like hepatic steatosis. researchgate.net

Dynamics of Lipoprotein Assembly and Secretion (e.g., VLDL) in Research Models

Beyond the confines of the cell, lipids must be transported throughout the body to meet the energy and structural needs of various tissues. The liver plays a central role in this process by assembling and secreting very low-density lipoproteins (VLDL). nih.gov VLDL particles are complex structures composed of a core of triglycerides and cholesterol esters, surrounded by a monolayer of phospholipids (B1166683) and a single molecule of Apolipoprotein B-100 (ApoB-100). nih.govreactome.orgnih.gov The rate of VLDL secretion is a critical factor in plasma lipid homeostasis, and its overproduction is a hallmark of dyslipidemia, a condition associated with cardiovascular disease. nih.gov

Stable isotope tracing with this compound provides a robust method for quantifying the kinetics of VLDL assembly and secretion in research models, such as cultured liver cells or in vivo animal studies. bioscientifica.comnih.gov When the tracer is introduced, its deuterated components are incorporated into the pool of triglycerides destined for VLDL assembly in the liver. researchgate.net The biosynthesis of VLDL is a multi-step process that begins in the endoplasmic reticulum with the lipidation of the nascent ApoB-100 protein. nih.govresearchgate.net This primordial particle is then loaded with the bulk of the triglyceride core before being transported through the Golgi apparatus and secreted into circulation. reactome.org

By monitoring the appearance of d5-labeled triglycerides in VLDL particles isolated from the culture medium or plasma, researchers can directly calculate the rate of VLDL-triglyceride secretion. nih.govnih.gov This tracer incorporation model has been fundamental in elucidating the factors that regulate VLDL production, such as the availability of fatty acids and the influence of hormones. nih.govnih.gov

Research Findings: In a research study investigating hepatic lipid metabolism, a constant infusion of this compound is administered to an animal model. Blood samples are collected at regular intervals, and VLDL particles are isolated from the plasma via ultracentrifugation. The triglyceride fraction of the VLDL is then analyzed by mass spectrometry to determine the rate of tracer incorporation.

The results provide a direct measure of the VLDL-triglyceride production rate.

Table 2: Tracer-to-Tracee Ratio (TTR) of VLDL-Triglycerides in Plasma Over Time This table contains interactive elements. You can sort the data by clicking on the column headers.

Time Post-Infusion (Minutes) VLDL-Triglyceride Tracer/Tracee Ratio (%)
0 0.00
30 1.25
60 2.48
90 3.65
120 4.75
180 6.50
240 7.88

This representative data illustrates the linear incorporation of the d5-labeled tracer into the VLDL-triglyceride pool, from which the fractional catabolic rate and production rate can be calculated. The tracer-to-tracee ratio (TTR) represents the proportion of labeled molecules to unlabeled molecules.

This kinetic data allows for the calculation of the fractional secretion rate of VLDL triglycerides, offering profound insights into how different physiological or pathological conditions affect hepatic lipid export. nih.gov These methodologies are crucial for evaluating the efficacy of therapeutic strategies aimed at lowering circulating triglyceride levels. nih.gov

Investigative Models and Experimental Designs Employing 1,3 Dipalmitoyl 2 Oleoyl Glycerol D5

In Vitro Cellular Models for Fundamental Lipid Biochemistry

In vitro cell culture systems provide a controlled environment to dissect the fundamental molecular mechanisms of lipid metabolism. The use of 1,3-dipalmitoyl-2-oleoyl glycerol-d5 in these models enables precise tracking of the uptake, storage, and breakdown of specific triglycerides, offering insights into cellular lipid handling.

Adipocyte Lipid Dynamics and Adipogenesis Research

The study of adipocytes, or fat cells, is central to understanding energy storage and the pathogenesis of obesity. 3T3-L1 preadipocytes are a widely used cell line that can be differentiated into mature, lipid-laden adipocytes, providing a robust model for studying both adipogenesis (the formation of fat cells) and lipid dynamics. mdpi.com

In this context, this compound can be introduced into the culture medium to trace its journey into the adipocyte. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can monitor the rate of its incorporation into intracellular lipid droplets. Furthermore, during induced lipolysis, the release of deuterated glycerol (B35011) and fatty acids can be quantified, providing a precise measure of the breakdown of this specific triglyceride. This allows for the investigation of how various hormones or pharmacological agents influence lipid storage and mobilization. For instance, studies might explore how certain compounds affect the expression of key lipolytic enzymes like adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) by measuring the subsequent release of labeled products from pre-loaded cells. mdpi.com

Table 1: Illustrative Application of POP-d5 in Adipocyte Lipolysis Study

Experimental ConditionKey Proteins MeasuredAnalyte Measured by MSIllustrative Finding
Basal (Control)ATGL, HSLLabeled Glycerol-d5Baseline rate of lipolysis established.
Isoproterenol Stimulationp-HSL, ATGLLabeled Glycerol-d5Increased release of labeled glycerol, indicating stimulated lipolysis.
Test Compound + Isoproterenolp-HSL, ATGLLabeled Glycerol-d5Attenuated release of labeled glycerol, suggesting inhibition of lipolysis.

This table represents a hypothetical experimental design to demonstrate the utility of this compound. The findings are illustrative.

Hepatocyte Triglyceride Accumulation and Secretion Studies

Hepatocytes, the primary cells of the liver, play a crucial role in processing dietary and circulating lipids. An imbalance in hepatic lipid metabolism can lead to hepatic steatosis, or fatty liver disease. nih.gov Cell lines such as HepG2 are commonly used to model hepatocyte lipid metabolism in vitro.

By incubating hepatocytes with this compound, researchers can trace its esterification and subsequent fate within the cell. This allows for the quantitative analysis of its incorporation into the intracellular triglyceride pool versus its packaging into very-low-density lipoprotein (VLDL) particles for secretion. This is particularly valuable for understanding how different fatty acids or genetic modifications affect the partitioning of triglycerides between storage and secretion pathways, a key aspect of hepatic steatosis pathogenesis. nih.govmdpi.com

Myocyte and Muscle Lipid Utilization and Storage Pathways

Skeletal muscle is a major site of fatty acid oxidation for energy production. Intramyocellular triglycerides represent a significant energy reserve. Cultured myocytes, such as C2C12 cells, provide a model to study the mechanisms of lipid uptake, storage, and utilization in muscle.

Introducing this compound to myocyte cultures allows for the direct measurement of its uptake and incorporation into intramyocellular lipid stores. Following electrical stimulation to mimic exercise, the breakdown of the labeled triglyceride and the subsequent oxidation of its fatty acid components can be tracked. This provides a powerful method to investigate how factors like insulin (B600854) sensitivity or exercise mimetics influence muscle lipid metabolism at the cellular level.

Ex Vivo Tissue Analyses and Organ Slice Experiments

Ex vivo studies, using freshly isolated tissues or precision-cut tissue slices, bridge the gap between in vitro and in vivo research. These models maintain the complex cellular architecture and interactions of the original organ. Incubating liver or adipose tissue slices with this compound allows for the study of lipid metabolism in a more physiologically relevant context than cultured cells. For example, researchers can investigate the esterification of the labeled triglyceride into more complex lipids or its breakdown in response to hormonal signals within the intact tissue microenvironment.

In Vivo Animal Models for Mechanistic Lipid Metabolism Research (Excluding Clinical Outcomes)

Animal models, such as C57BL/6 mice, are indispensable for studying systemic lipid metabolism. sigmaaldrich.com The administration of this compound to these animals enables the tracing of its digestion, absorption, and distribution among various organs.

As an internal standard, POP-d5 is added to tissue or plasma samples during the lipid extraction process. musechem.comsigmaaldrich.com Its known concentration allows for the precise quantification of the corresponding unlabeled 1,3-dipalmitoyl-2-oleoyl glycerol and other triglyceride species by correcting for sample loss and ionization differences during mass spectrometry analysis. This application is fundamental to lipidomics studies aiming to create accurate profiles of lipid changes in response to diet or disease.

Elucidating Hepatic Steatosis Pathogenesis (Mechanistic, not clinical)

Hepatic steatosis is characterized by the accumulation of triglycerides in the liver. nih.govnih.gov The pathogenesis involves a complex interplay between fatty acid uptake, de novo lipogenesis (the synthesis of new fatty acids), fatty acid oxidation, and the secretion of triglycerides as VLDL. mdpi.com

In animal models of diet-induced hepatic steatosis, this compound can be administered orally or intravenously to trace the flux of this specific triglyceride to the liver. By analyzing liver tissue at various time points, researchers can quantify the amount of the labeled triglyceride that is taken up by the liver and incorporated into the hepatic triglyceride pool. This provides direct, mechanistic insight into how a high-fat diet contributes to the accumulation of specific dietary triglycerides in the liver, separate from triglycerides synthesized de novo.

Table 2: Research Findings on Triglyceride Metabolism Relevant to POP-d5 Application

Model SystemResearch FocusKey FindingRelevance for POP-d5
C57BL/6 MiceEffect of triglyceride structure on fat deposition. sigmaaldrich.comStearic acid at sn-1/3 positions limits fat deposition more than palmitic acid. sigmaaldrich.comPOP-d5 can be used to trace the specific contribution of palmitic acid-containing triglycerides to tissue lipid pools.
In Vitro Digestion & Caco-2 CellsDigestion and absorption of POP-rich lipids. nih.govPOP is hydrolyzed to 2-oleoylglycerol and free fatty acids for absorption and is then re-esterified in enterocytes. nih.govPOP-d5 allows for tracing the absorbed and re-esterified triglyceride species originating from dietary POP.
HepatocytesSources of hepatic triglycerides. nih.govHepatic free fatty acids for triglyceride synthesis derive from diet, adipose tissue lipolysis, and de novo lipogenesis. nih.govPOP-d5 can specifically trace the contribution of dietary POP to the hepatic triglyceride pool.

Understanding Adipose Tissue Remodeling and Energy Homeostasis

The study of adipose tissue dynamics is fundamental to understanding metabolic health and diseases such as obesity and diabetes. Deuterium-labeled lipids are instrumental in quantifying the synthesis, storage, and mobilization of fats. nih.gov In this context, this compound is used as an exogenous tracer to investigate the intricate processes of triglyceride (TAG) turnover and energy balance within adipose tissue.

Researchers utilize this deuterated compound to track the flux of dietary or systemically introduced TAGs into white and brown adipose tissue. By administering the labeled lipid and subsequently analyzing tissue samples over time using mass spectrometry, it is possible to measure the rate of its incorporation into adipose lipid droplets. This provides direct insights into fatty acid uptake and re-esterification processes. Such studies help differentiate between the expansion of fat stores through the uptake of circulating lipids versus de novo lipogenesis (the synthesis of new fatty acids). researchgate.net

Experimental designs often involve animal models, such as mice, that are fed a diet containing a known quantity of this compound. The enrichment of the d5-label is then measured in the TAG pool of various adipose depots. This approach allows for the calculation of turnover rates and can reveal how different physiological states (e.g., fasting vs. fed, lean vs. obese) or genetic modifications affect the capacity of adipose tissue to store and release lipids, which is a key aspect of energy homeostasis. sigmaaldrich.com

Table 1: Illustrative Data from a Tracer Study in Adipose Tissue

This table represents a conceptual model of data that could be generated from an experiment using this compound to track triglyceride uptake in different adipose depots of a mouse model.

Time PointEpididymal White Adipose Tissue (d5-TAG Enrichment %)Subcutaneous White Adipose Tissue (d5-TAG Enrichment %)Interscapular Brown Adipose Tissue (d5-TAG Enrichment %)
2 hours1.5%1.2%2.5%
6 hours4.8%4.1%7.9%
12 hours7.2%6.5%9.1%
24 hours5.9%5.3%6.8%

Brain and Neural Tissue Lipid Metabolism Studies (Excluding clinical DMI applications)

While the non-deuterated form of the compound, 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (POP), has been investigated for its biological effects, the deuterated version is essential for tracing its specific metabolic pathway and mechanism of action within neural tissues. mdpi.comnih.gov A key application is in preclinical studies of neuroprotection, for instance, in animal models of cerebral ischemia-reperfusion injury. mdpi.com

In a representative experimental design, researchers might use a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R). mdpi.com In such a study, the non-deuterated POP was shown to have significant neuroprotective effects. mdpi.comnih.gov The administration of this compound in a similar model would allow scientists to precisely track its journey across the blood-brain barrier and determine its uptake, distribution, and subsequent metabolism within different brain regions. This helps to confirm that the observed protective effects are directly attributable to the compound or its metabolic byproducts.

Research has demonstrated that the non-deuterated parent compound can reduce infarct volume, mitigate neurological deficits, prevent the depletion of crucial antioxidants like glutathione (B108866) (GSH), and decrease lipid peroxidation. mdpi.comnih.gov By using the d5-labeled variant, researchers could further elucidate the underlying molecular pathways, such as its influence on signaling cascades like the PI3K/Akt/CREB pathway, by correlating the presence of the label in specific cells with changes in these signaling molecules. nih.gov

Table 2: Research Findings on the Neuroprotective Effects of 1,3-dipalmitoyl-2-oleoylglycerol (POP) in a Rat MCAO/R Model

This table summarizes key findings from a study investigating the effects of the non-deuterated parent compound, which provides the rationale for using the d5-labeled version as a metabolic tracer. mdpi.comnih.gov

Parameter MeasuredVehicle Control Group (MCAO/R)POP-Treated Group (MCAO/R)Outcome
Neurological Deficit ScoreHighSignificantly ReducedImproved motor function and coordination. mdpi.com
Brain Infarct VolumeLargeSignificantly ReducedAttenuation of ischemic brain damage. mdpi.com
Glutathione (GSH) LevelsSignificantly DepletedSignificantly PreservedProtection against oxidative stress. mdpi.comnih.gov
TBARS (Lipid Peroxidation Marker)Significantly IncreasedSignificantly ReducedInhibition of oxidative damage to lipids. mdpi.com
p-p38 MAPK (Stress-activated protein)UpregulatedInhibitedDownregulation of inflammatory and apoptotic pathways. nih.gov
PI3K/Akt/CREB PathwayDownregulatedActivatedPromotion of cell survival pathways. nih.gov

Insect and Other Non-Mammalian Model Systems for Lipid Biosynthesis

The principles of lipid metabolism are conserved across many species, and insects provide powerful models for studying these processes due to their rapid life cycles and well-characterized genetics. Lipids are critical for insects, serving as the primary energy reserve for major life activities such as metamorphosis, flight, and reproduction. researchgate.netfrontiersin.org Deuterium (B1214612) labeling is a validated method for tracking lipid synthesis and metabolism in these models. researchgate.net

A common experimental design involves raising insects, such as the black soldier fly (Hermetia illucens), on a substrate enriched with a deuterium source, like deuterated water (²H₂O), to study de novo lipogenesis. researchgate.net This approach demonstrates that deuterium is incorporated into newly synthesized fatty acids, which are then esterified into triglycerides. researchgate.net

Alternatively, this compound can be incorporated directly into the insect diet. This allows for a more targeted investigation into the uptake, transport, and storage of specific dietary triglycerides. By analyzing the lipid profile of the insect's fat body—the central site of lipid metabolism and storage—at various time points, researchers can determine the efficiency of dietary lipid utilization. frontiersin.org This is crucial for understanding how insects manage energy resources and for developing novel pest control strategies that target metabolic pathways. researchgate.net

Table 3: Deuterium Incorporation into Black Soldier Fly Larvae Triglycerides

This table is based on findings from a study using deuterated water to track fatty acid synthesis, illustrating the utility of deuterium labeling in insect models. researchgate.net A direct feeding study with this compound would yield more specific data on the fate of that particular triglyceride.

Time After Introduction to 10% ²H₂O Substrate²H Enrichment in Larval Body Water²H Labeling of Fatty Acids in TriglyceridesKey Finding
12 hours~3%DetectableInitial uptake and incorporation into metabolic pathways.
24 hours~5%Sufficient for NMR analysisA 5% body water enrichment is adequate to robustly label newly synthesized fatty acids. researchgate.net
48 hours~6.5%Increased LabelingContinued synthesis and accumulation of labeled triglycerides.
72 hours~7.5%PlateauingNear-equilibrium of label incorporation under constant exposure.

Advanced Analytical Considerations and Computational Strategies for Deuterated Lipid Data

Overcoming Isotope Effects and Isobaric Interferences in Mass Spectrometry

The use of deuterium-labeled compounds like 1,3-Dipalmitoyl-2-oleoyl Glycerol-d5 in mass spectrometry (MS)-based lipidomics is a powerful technique for studying lipid metabolism. nih.gov However, the introduction of deuterium (B1214612) can lead to analytical challenges, primarily isotope effects and isobaric interferences, which can complicate data interpretation and affect quantitative accuracy if not properly addressed.

Isotope Effects:

Isotope effects arise from the mass difference between isotopes, which is most pronounced for hydrogen and its isotope deuterium (a 100% mass difference). researchgate.net This mass difference can lead to altered physicochemical properties of the deuterated molecule compared to its non-deuterated counterpart. A key manifestation of this is in chromatography. Due to the greater mass of deuterium, the vibrational energy of a carbon-deuterium (C-D) bond is lower than that of a carbon-hydrogen (C-H) bond, resulting in a shorter bond length and a smaller van der Waals radius. researchgate.net Consequently, deuterated compounds may exhibit slightly different chromatographic retention times than their native isotopologues, a phenomenon that must be accounted for during data analysis. researchgate.net

Furthermore, kinetic isotope effects can influence the rate of enzymatic reactions and chemical fragmentation within the mass spectrometer. For instance, the cleavage of a C-D bond may require more energy than a C-H bond, potentially altering fragmentation patterns and the relative abundance of fragment ions compared to the unlabeled standard. nih.gov This can impact the accuracy of lipid identification and quantification if not carefully considered.

Isobaric Interferences:

Isobaric interferences occur when two or more different ionic species have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by low-resolution mass spectrometers. spectroscopyonline.com In the context of deuterated lipid analysis, isobaric overlap can arise from several sources:

Naturally Occurring Isotopes: The natural abundance of heavy isotopes, particularly Carbon-13 (¹³C), can lead to interference. For example, the M+2 isotopologue of an unlabeled lipid (containing two ¹³C atoms) can have the same nominal mass as a lipid species that has incorporated two deuterium atoms. nih.gov

Polyatomic Ions: The combination of atoms from the sample matrix, solvents, and instrument gases can form polyatomic ions that have the same m/z as the analyte of interest. spectroscopyonline.com

Product Ion Overlap: In tandem mass spectrometry (MS/MS), fragment ions from different precursor ions can have the same m/z, leading to interference in product ion scans.

To overcome these challenges, high-resolution mass spectrometry (HR-MS), such as that performed on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, is often employed. nih.govthermofisher.com HR-MS provides the necessary mass accuracy to resolve many isobaric interferences by distinguishing between the small mass differences of the interfering species. nih.govthermofisher.com Additionally, the use of reactive gases in the mass spectrometer's collision cell can help to eliminate specific types of interferences by selectively reacting with them. thermofisher.com Mathematical correction algorithms are also crucial for deconvoluting the contributions of naturally occurring isotopes from the signal of the deuterated tracer. nih.gov

A summary of these challenges and the strategies to mitigate them is presented in the table below.

ChallengeDescriptionMitigation Strategies
Isotope Effects Differences in physicochemical properties between deuterated and non-deuterated molecules.- Careful calibration of chromatographic retention times. - Consideration of potential changes in fragmentation patterns during MS/MS analysis.
Isobaric Interferences Overlapping signals from different ionic species with the same nominal m/z.- Use of high-resolution mass spectrometry (HR-MS). - Application of mathematical correction algorithms for natural isotope abundance. nih.gov - Employment of reactive gases in the mass spectrometer to selectively remove interfering ions. thermofisher.com

Table 1: Challenges and Mitigation Strategies in the Mass Spectrometry of Deuterated Lipids

By carefully considering and addressing these analytical challenges, researchers can harness the full potential of stable isotope labeling with compounds like this compound to gain detailed insights into the dynamic processes of lipid metabolism.

Development and Application of Specialized Software for Isotopologue Analysis

The large and complex datasets generated from stable isotope tracing experiments necessitate the use of specialized software for accurate and efficient analysis. scispace.com These software packages are designed to handle the unique challenges of isotopologue data, including the deconvolution of overlapping isotopic patterns and the correction for natural isotope abundances. nih.govscispace.com

Several software tools have been developed to facilitate the analysis of deuterated lipid data. For instance, LipidSearch™ from Thermo Fisher Scientific aids in the identification of lipids from complex mixtures. thermofisher.com Other software, such as Lipostar2, supports various stages of lipidomics analysis, including raw data import, peak detection, identification, quantification, and statistical analysis, with specific features for stable isotope labeling experiments. waters.comlipidmaps.org

Accurate quantification of lipid species from mass spectrometry data begins with the precise integration of chromatographic peaks. Automated peak detection algorithms are employed to identify and measure the area of each peak, which corresponds to the abundance of a particular lipid. acs.orgaalto.fi However, these algorithms must be robust enough to handle variations in peak shape and retention time, as well as to distinguish true peaks from baseline noise. acs.orgchromatographyonline.com

A critical step in analyzing data from stable isotope labeling experiments is the correction for the natural abundance of heavy isotopes, primarily ¹³C. nih.govnih.gov This is essential to accurately determine the extent of label incorporation from the deuterated tracer. Several algorithms and software packages have been developed for this purpose, including IsoCor, which is designed to correct MS data from isotope labeling experiments. nih.govcapes.gov.br These correction algorithms typically use the isotopic distribution of an unlabeled standard to calculate and subtract the contribution of naturally abundant isotopes from the measured signal of the labeled analyte. nih.gov

The table below highlights some of the key algorithms and their functions in processing deuterated lipid data.

Algorithm TypeFunctionKey Considerations
Peak Integration Automatically detects and quantifies the area of chromatographic peaks.- Robustness to variations in peak shape and retention time. - Accurate baseline correction. chromatographyonline.com
Isotopic Correction Corrects for the natural abundance of heavy isotopes to determine true label incorporation.- Requires an accurate isotopic distribution of an unlabeled standard. nih.gov - Must account for potential overlap of isotopic envelopes.

Table 2: Algorithms for Chromatographic Peak Integration and Isotopic Correction

The high-throughput nature of modern lipidomics studies generates vast amounts of data, making manual processing impractical. ibm.com Automation of the data processing workflow is therefore crucial for efficient and reproducible analysis in Stable Isotope Resolved Lipidomics (SIRM). scispace.com This automation encompasses the entire pipeline, from raw data import and peak picking to isotopic correction, quantification, and statistical analysis. ibm.com

The goal of automation in SIRM is to create a streamlined process that minimizes human intervention, thereby reducing the potential for error and increasing throughput. ibm.comresearchgate.net This is often achieved through the use of integrated software platforms that combine various data processing tools into a single, user-friendly interface. scispace.com The Garuda platform, for example, offers a suite of software for isotope-tracing experiments, allowing for a seamless workflow without the need for manual data format conversions between different processing steps. scispace.com Such platforms significantly reduce the time and effort required for data analysis, enabling researchers to focus on the interpretation of results. scispace.com

The benefits of automating SIRM data processing are summarized below:

Increased Throughput: Enables the analysis of large datasets from high-throughput experiments.

Improved Reproducibility: Standardized processing workflows minimize variability between analyses.

Reduced Errors: Minimizes the potential for human error in data handling and processing. ibm.com

Enhanced Efficiency: Frees up researchers' time to focus on data interpretation and biological insights. scispace.com

Statistical Modeling and Pathway Reconstruction from Tracer Experiments

Following the initial processing of raw data, the next critical step is the application of statistical models to interpret the results of tracer experiments and reconstruct metabolic pathways. This involves quantifying the flow of the deuterated label through various metabolic routes to understand the dynamics of lipid metabolism.

Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. creative-proteomics.comnih.gov In the context of deuterated lipidomics, MFA algorithms utilize the isotopic labeling patterns of metabolites, including this compound, to infer the activity of different metabolic pathways. creative-proteomics.com

The core principle of MFA is to use a stoichiometric model of the metabolic network along with the measured isotopic labeling data to solve for the unknown flux values. nih.gov Various MFA algorithms have been developed, each with its own set of assumptions and computational approaches. nih.gov For instance, ¹³C-MFA is a widely used method that assumes the system is at a metabolic and isotopic steady state. nih.gov However, non-stationary MFA methods have also been developed to analyze systems that have not yet reached a steady state. nih.gov

The choice of MFA algorithm depends on the specific experimental design and the biological question being addressed. The output of an MFA is a flux map, which provides a quantitative description of the flow of metabolites through the network, revealing how lipids like this compound are synthesized, modified, and degraded under different conditions. bohrium.com

To gain a comprehensive understanding of the biological system, it is often necessary to integrate lipidomics data with other 'omics' datasets, such as genomics, transcriptomics, and proteomics. nih.govresearchgate.net This multi-omics approach allows researchers to connect changes in lipid metabolism to alterations at other molecular levels, providing a more complete picture of the cellular response to various stimuli or disease states. nih.govnih.gov

The integration of these diverse datasets presents significant computational challenges, requiring sophisticated statistical and bioinformatic tools. researchgate.netresearchgate.net Various data integration strategies have been developed, including network-based approaches that map the different 'omics' data onto known metabolic and signaling pathways. researchgate.net For example, changes in the expression of genes involved in lipid synthesis (transcriptomics) can be correlated with observed changes in the flux of deuterated lipids (lipidomics) to provide stronger evidence for the activation or inhibition of specific pathways. nih.gov

By combining data from multiple 'omics' platforms, researchers can move beyond simple descriptive studies to build predictive models of cellular behavior. This systems biology approach is essential for unraveling the complex regulatory networks that govern lipid metabolism and for identifying potential targets for therapeutic intervention. wikipedia.org

Future Directions and Emerging Research Methodologies

Development of Novel Deuterated Lipid Probes and Analogs

The future of metabolic research relies heavily on the creation of more sophisticated and specific molecular probes to track the fate of lipids in biological systems. 1,3-Dipalmitoyl-2-oleoyl Glycerol-d5 serves as a prime example of a highly effective tracer, yet it also inspires the development of a new generation of deuterated lipid analogs. The key to its utility lies in the strategic placement of five deuterium (B1214612) atoms on the glycerol (B35011) backbone. This labeling is stable and non-exchangeable, ensuring that the deuterium atoms remain with the glycerol structure as the entire triacylglycerol (TAG) molecule is trafficked, stored, or metabolized.

Future research is focused on designing probes that can answer more specific biological questions. This includes:

Site-Specific Labeling: Developing analogs with deuterium labels on specific fatty acid chains (palmitic or oleic acid) in addition to or instead of the glycerol backbone. This would allow researchers to simultaneously track the fate of the glycerol backbone and individual fatty acids, providing a more complete picture of lipolysis and re-esterification processes.

Multi-Isotope Probes: Creating lipids that incorporate both deuterium and other stable isotopes like ¹³C. This dual-labeling approach can add another layer of detail to metabolic flux analysis, helping to distinguish between different metabolic pathways that a lipid may enter.

Functionalized Deuterated Probes: Synthesizing deuterated lipids that are also tagged with fluorescent reporters or bio-orthogonal handles (e.g., alkynes or azides). These "dual-modality" probes can be used for complementary imaging techniques, correlating mass spectrometry data with fluorescence microscopy to visualize lipid trafficking in real-time. nih.gov

The development of these novel probes, inspired by the utility of this compound, will provide researchers with an increasingly powerful toolkit to dissect the complexities of lipid networks.

Integration of this compound Tracing with Spatial Lipidomics

A significant frontier in lipid research is understanding not just what lipids are present but where they are located within tissues and even individual cells. Spatial lipidomics addresses this by mapping the distribution of lipids, and the use of tracers like this compound is critical to adding a dynamic, metabolic dimension to these spatial maps.

Two key technologies are driving this integration:

Mass Spectrometry Imaging (MSI): Techniques such as matrix-assisted laser desorption/ionization (MALDI)-MSI allow for the direct analysis of lipids from tissue sections. By administering this compound to a biological system, researchers can use MALDI-MSI to visualize the initial distribution of the intact deuterated TAG and then track the appearance of its deuterated metabolic products in specific anatomical regions. frontiersin.org This can reveal hotspots of lipid uptake, storage, and metabolism in organs like the brain, liver, or in tumors. frontiersin.org

Deuterium Metabolic Imaging (DMI): DMI is a non-invasive imaging technique that uses magnetic resonance spectroscopy (MRS) to detect the deuterium signal from labeled compounds in vivo. copernicus.orgnih.gov After administration of a deuterated substrate, DMI can generate metabolic maps showing the conversion of the substrate into its products. nih.gov Using this compound, DMI could potentially be used to map the spatial distribution of TAG metabolism and the production of deuterated water as a byproduct of fatty acid oxidation, providing a dynamic view of energy metabolism in living organisms. copernicus.org

The integration of this compound tracing with these spatial techniques is set to provide unprecedented insights into how lipid metabolism is organized and compartmentalized in the context of complex tissue architecture.

Advancements in High-Resolution Mass Spectrometry and Ion Mobility Spectrometry for Deuterated Lipids

The analysis of deuterated lipids from complex biological samples presents significant analytical challenges that are being met by rapid advancements in mass spectrometry. High-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) are essential for accurately identifying and quantifying the metabolic fate of this compound.

High-Resolution Mass Spectrometry (HRMS): Instruments like the Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide extremely high mass resolution and accuracy. numberanalytics.comavantiresearch.com This is crucial for deuterated lipid analysis because it allows researchers to resolve the isotopic peaks of the deuterated tracer and its metabolites from the naturally occurring ¹³C isotopes of their unlabeled counterparts. thermofisher.com Without this level of resolution, the deuterium signal can be obscured, leading to inaccurate quantification of metabolic flux. Ultra-high resolution can baseline resolve deuterium and ¹³C isotopes, which is a significant advantage for quantitative accuracy in D₂O-labeling experiments. thermofisher.com

Ion Mobility Spectrometry (IMS): IMS adds a powerful dimension of separation to lipid analysis, separating ions based on their size, shape, and charge in the gas phase. nih.govnih.gov When coupled with LC-MS, this creates a "four-dimensional" analytical platform (retention time, ion mobility, m/z, and fragment ions). nih.gov This is particularly valuable for lipidomics because metabolism of this compound will generate numerous isomeric and isobaric lipid products. IMS can separate these different molecular species that would be indistinguishable by mass alone, allowing for more precise identification of metabolic products. acs.orgsciex.com The use of IMS can significantly improve the peak capacity of an analytical platform, which is often limited in its ability to separate the vast chemical diversity of lipids. acs.org

The synergy between HRMS and IMS provides the analytical depth required to follow the intricate metabolic transformations of this compound, ensuring confident identification and precise quantification of its metabolic network.

Table 1: Comparison of Advanced Mass Spectrometry Techniques for Deuterated Lipid Analysis

Feature High-Resolution MS (e.g., Orbitrap, FT-ICR) Ion Mobility Spectrometry (IMS)
Primary Function Measures mass-to-charge (m/z) with very high precision and accuracy. Separates ions based on their size and shape (collision cross-section, CCS) in the gas phase. nih.gov
Key Advantage for Deuterated Lipids Resolves deuterated isotopic peaks from natural abundance ¹³C peaks, enabling accurate quantification. thermofisher.com Separates isomeric and isobaric metabolic products derived from the deuterated tracer. acs.org
Contribution to Analysis Provides elemental composition and confident identification of labeled compounds. Adds an orthogonal dimension of separation, reducing spectral complexity and improving signal-to-noise. nih.gov
Common Application Quantifying the rate of incorporation of the d5-label into various downstream lipid pools. Differentiating between structurally similar lipids, such as distinguishing d5-diacylglycerol isomers.

Computational and Machine Learning Approaches for Predicting Lipid Metabolic Networks

The vast and complex datasets generated from tracing experiments with this compound necessitate the use of advanced computational tools for data analysis and interpretation. Machine learning (ML) and other computational approaches are becoming indispensable for transforming this raw data into biological knowledge.

Biomarker Discovery: ML algorithms, such as random forests, support vector machines (SVM), and linear discriminant analysis (LDA), can be trained on lipidomics data to identify patterns that distinguish between different biological states (e.g., healthy vs. disease). frontiersin.orgresearchgate.net By applying these models to datasets from this compound tracing studies, researchers can pinpoint which specific deuterated metabolites are the most powerful predictors of a condition, thereby identifying novel metabolic biomarkers. nih.govnih.gov

Metabolic Network Reconstruction: Computational frameworks are being developed to integrate lipidomics data directly into metabolic pathway models. nih.gov Data from d5-tracer experiments can be used to validate and refine these models, providing ground-truth information on the flow of carbon through the lipid metabolic network. This helps to create more accurate and predictive models of how lipid metabolism is altered in disease.

Deep Learning for Spectral Interpretation: A significant challenge in lipidomics is the confident identification of lipids from their mass spectra. Emerging deep learning models, such as LipiDetective, are being trained to automatically recognize fragmentation patterns and annotate lipid species in tandem mass spectra. biorxiv.org Such tools can accelerate the analysis of data from this compound experiments by rapidly identifying the full range of deuterated metabolic products, even those that are unexpected. biorxiv.org

These computational and ML approaches are essential for maximizing the information gained from using probes like this compound, enabling the prediction of metabolic fluxes and the identification of critical nodes in lipid networks that can be targeted for therapeutic intervention. nih.govnih.gov

Q & A

Basic Research Questions

How can researchers confirm the structural integrity of 1,3-Dipalmitoyl-2-oleoyl Glycerol-d5 during synthesis?

Methodological Answer:
Structural validation requires a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS). For NMR, analyze the deuterium incorporation at specific positions (e.g., sn-1 and sn-3 palmitoyl chains) using 2H^2H-NMR, which distinguishes deuterated from non-deuterated protons . High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 833.36 (C53_{53}H100_{100}O6_6) with isotopic purity >98% to ensure minimal contamination from non-deuterated analogs .

What are the critical parameters for quantifying this compound in lipid matrices using LC-MS?

Methodological Answer:
Key parameters include:

  • Ionization mode: Electrospray ionization (ESI) in positive mode for glycerolipids.
  • Column selection: Reverse-phase C18 columns with gradient elution (e.g., acetonitrile:isopropanol:water with 0.1% ammonium formate).
  • Internal standards: Use structurally similar deuterated standards (e.g., 1,2,3-Trioleoyl Glycerol-d5) to correct for matrix effects .
  • Calibration curves: Validate linearity across 0.1–100 ng/mL with R2^2 >0.99 .

How does isotopic labeling (deuteration) impact lipid bilayer studies?

Methodological Answer:
Deuteration reduces vibrational interference in Fourier-transform infrared spectroscopy (FTIR), enabling precise analysis of acyl chain packing and phase transitions. For neutron scattering, deuterated lipids enhance contrast in membrane models (e.g., deuterated DMPC or DSPC analogs) to study lateral organization . However, deuterium may slightly alter melting temperatures (~1–2°C difference vs. non-deuterated analogs), requiring calibration .

Advanced Research Questions

How can contradictions in lipid oxidation data be resolved when using deuterated glycerolipids?

Methodological Answer:
Discrepancies often arise from:

  • Deuterium kinetic isotope effects (KIE): Deuterated lipids exhibit slower oxidation rates due to C-D bond stability. Normalize data using non-deuterated controls under identical conditions (temperature, radical initiators) .
  • Analytical artifacts: LC-MS may misattribute oxidation products due to similar m/z values. Use tandem MS (MS/MS) with collision-induced dissociation (CID) to confirm fragment patterns .

What experimental design optimizes the synthesis of this compound?

Methodological Answer:
Adopt a factorial design approach:

  • Factors: Reaction temperature (60–80°C), catalyst concentration (1–5% w/w), and deuterium source purity (≥99.5%).
  • Response variables: Yield (%) and isotopic purity (%).
  • Optimization: Use response surface methodology (RSM) to identify ideal conditions (e.g., 72°C, 3% catalyst, 99.7% D2_2O) .
  • Validation: Replicate synthesis in triplicate with ≤5% batch-to-batch variability .

How can researchers integrate this compound into theoretical frameworks for lipid metabolism?

Methodological Answer:

  • Lipidomics models: Incorporate deuterated lipids as tracers in kinetic studies to quantify turnover rates in phospholipid remodeling pathways .
  • Molecular dynamics (MD): Simulate deuterated lipid bilayers to compare with experimental data (e.g., neutron scattering). Adjust force fields to account for C-D bond stiffness .
  • Metabolic flux analysis: Use 2H^{2}H-NMR to track deuterium incorporation into downstream metabolites (e.g., palmitate β-oxidation) .

What methodological challenges arise when studying enantiomeric purity in sn-1/sn-3 regioselectivity?

Methodological Answer:

  • Chiral chromatography: Use cellulose-based chiral columns (e.g., Chiralpak IC-3) with hexane:isopropanol (95:5) to separate sn-1 and sn-3 isomers .
  • Enzymatic assays: Pancreatic lipase selectively hydrolyzes sn-1/sn-3 esters. Compare hydrolysis rates between deuterated and non-deuterated analogs to confirm regiochemistry .

Methodological Validation & Reproducibility

How can researchers ensure reproducibility in deuterated lipid studies?

Methodological Answer:

  • Batch documentation: Record synthesis parameters (e.g., solvent purity, drying time) using FAIR data principles .
  • Interlab comparisons: Share deuterated standards with collaborators for cross-validation (e.g., round-robin LC-MS/MS studies) .
  • Open-source protocols: Publish detailed workflows on platforms like Protocols.io to standardize procedures .

What statistical methods address variability in lipidomic datasets involving deuterated internal standards?

Methodological Answer:

  • Multivariate analysis: Apply principal component analysis (PCA) to distinguish biological variance from technical noise (e.g., deuterium loss during extraction) .
  • Error propagation models: Quantify uncertainty in isotopic dilution calculations using Monte Carlo simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.